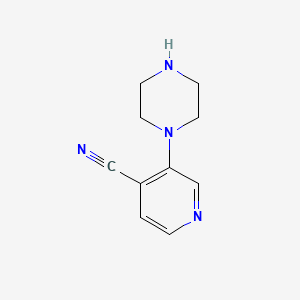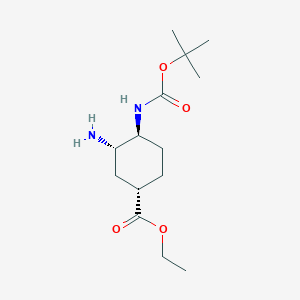
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Descripción general
Descripción
“(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate” is a chemical compound with the molecular formula C14H26N2O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . For this compound, it has been reported that it should be stored in a dark place, sealed, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Hydrophilic Aliphatic Polyesters
The research by Trollsås et al. (2000) explores the synthesis and polymerization of new cyclic esters containing protected functional groups such as hydroxyl, bishydroxyl, amino, and carboxyl, derived from cyclohexanone derivatives. These compounds, including variations similar to the subject compound, are vital in designing hydrophilic aliphatic polyesters with specific applications in biomedical and environmental fields Trollsås et al., 2000.
Enzymatic Polymerization
Pang et al. (2003) demonstrated the use of enzymes for the polymerization of para-functionalized phenol derivatives, including ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, in the presence of cyclodextrin. This methodology signifies the compound's role in creating polymers with potential applications ranging from material science to drug delivery systems Pang et al., 2003.
Enantioselective Synthesis
Campbell et al. (2009) outlined an enantioselective synthesis approach for creating a series of potent CCR2 antagonists, illustrating the compound's utility in synthesizing complex molecular structures with high functionalization. This process is crucial for developing new therapeutic agents targeting specific biological pathways Campbell et al., 2009.
Synthesis of Orthogonally Protected Diamino Acids
Czajgucki et al. (2003) developed methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, showcasing the compound's role in producing edeine analogs. This research has implications for creating new antibiotics and understanding biological mechanisms Czajgucki et al., 2003.
Propiedades
IUPAC Name |
ethyl (1S,3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



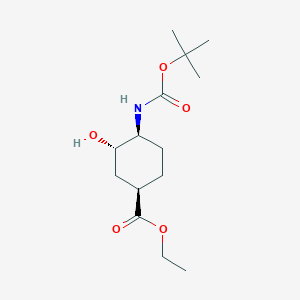
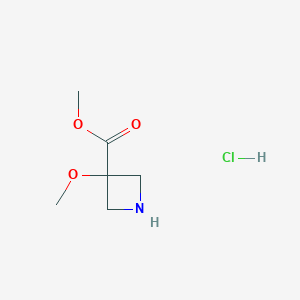

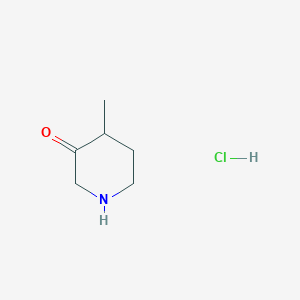

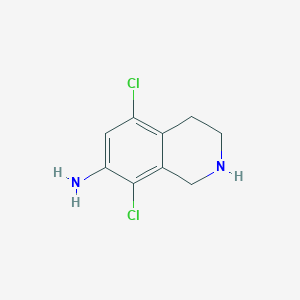
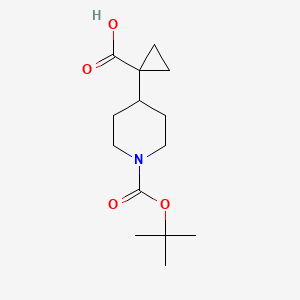
![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
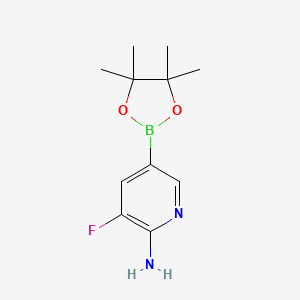
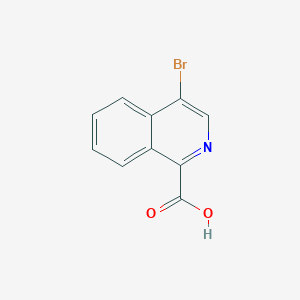
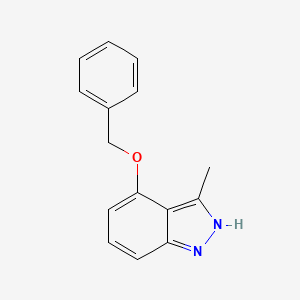

![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
